![molecular formula C10H11Cl2NO2 B1422829 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide CAS No. 1225915-88-7](/img/structure/B1422829.png)
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide
Overview
Description
“2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide” is a chemical compound with the CAS Number: 1225915-88-7 . It has a molecular weight of 248.11 . The IUPAC name for this compound is 2-chloro-N-(5-chloro-2-methoxybenzyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H11Cl2NO2/c1-15-9-3-2-8(12)4-7(9)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) . This code provides a specific textual representation of the compound’s molecular structure.Scientific Research Applications
Metabolism in Human and Rat Liver Microsomes
Research by Coleman et al. (2000) explored the metabolism of chloroacetamide herbicides, including compounds similar to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, in human and rat liver microsomes. This study provides insights into the complex metabolic pathways involved in the bioactivation of these herbicides, leading to carcinogenic products. The research underlines the role of specific metabolites and the involvement of cytochrome P450 isoforms in the metabolic process (Coleman, Linderman, Hodgson, & Rose, 2000).
Soil Reception and Activity in Agriculture
Banks and Robinson (1986) investigated the reception and activity of herbicides, including those structurally related to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, in agricultural settings. Their study focused on the impact of wheat straw and irrigation on the herbicides' distribution and efficacy, highlighting the environmental interactions of these compounds (Banks & Robinson, 1986).
Adsorption and Mobility Influenced by Soil Properties
Peter and Weber (1985) explored how soil properties affect the adsorption, mobility, and efficacy of alachlor and metolachlor, which are chemically similar to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide. The study sheds light on the environmental behavior of these herbicides and their interactions with different soil types (Peter & Weber, 1985).
Fungal Metabolism of Metolachlor
Pothuluri et al. (1997) researched the metabolism of metolachlor, a compound with structural similarities to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, by the fungus Cunninghamella elegans. This study contributes to the understanding of biodegradation pathways and environmental fate of such compounds (Pothuluri et al., 1997).
Antimalarial Activity
Werbel et al. (1986) synthesized and studied a series of compounds, including those structurally related to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide, for their antimalarial activity. This research demonstrates potential pharmaceutical applications of such compounds (Werbel et al., 1986).
Water Pollution Potential
Balinova (1997) investigated the potential of acetochlor for water pollution, providing insights into the environmental impact and leaching behavior of chloroacetamide herbicides, including those related to 2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide (Balinova, 1997).
Safety And Hazards
properties
IUPAC Name |
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO2/c1-15-9-3-2-8(12)4-7(9)6-13-10(14)5-11/h2-4H,5-6H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVTYJZJMRILKRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-[(5-chloro-2-methoxyphenyl)methyl]acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



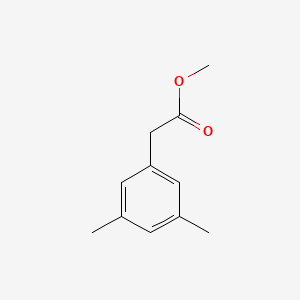

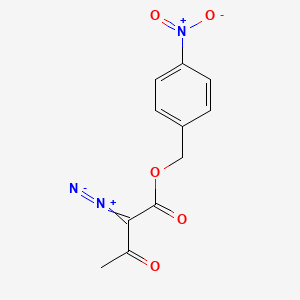
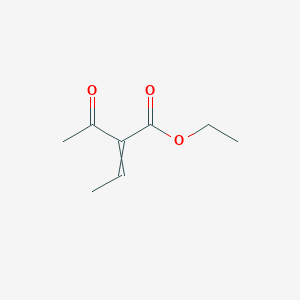

![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)
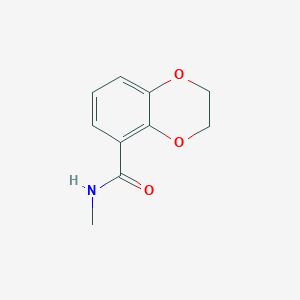
![cis-Octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B1422756.png)

![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)
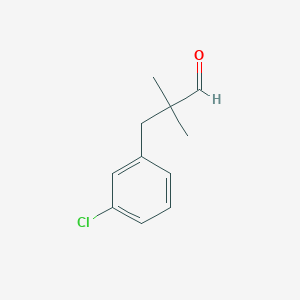
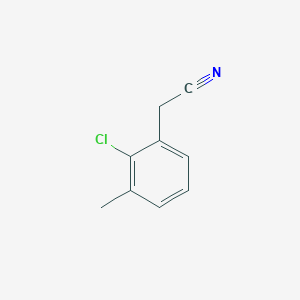
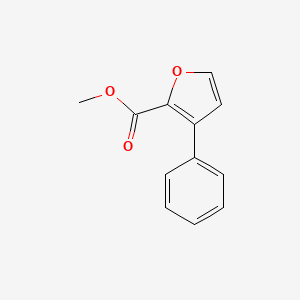
![Ethyl pyrazolo[1,5-B]pyridazine-3-carboxylate](/img/structure/B1422769.png)